7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
“7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can enhance binding interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline and cyclopropylmethyl groups. Typical synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the cyclopropylmethyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the carbonyl group.
Substitution: Various substitution reactions can occur, especially at the quinoline ring and the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with spirocyclic structures are often investigated for their potential as drug candidates due to their unique shapes and properties.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with medicinal properties.
Quinoline derivatives: Compounds containing the quinoline moiety, which are often studied for their biological activities.
Uniqueness
The uniqueness of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
7-(cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20(19-9-8-17-4-1-2-5-18(17)23-19)25-13-11-22(15-25)10-3-12-24(21(22)27)14-16-6-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNEHMESZITPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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